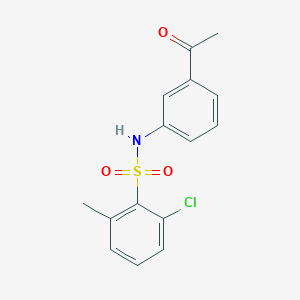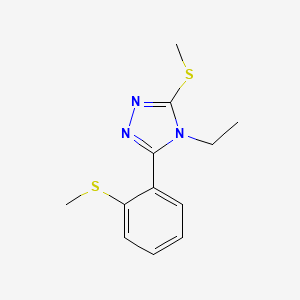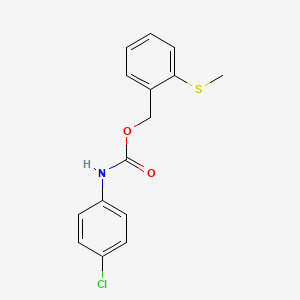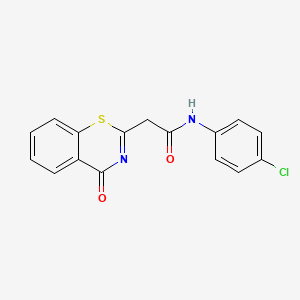
2-(methylsulfinyl)benzyl N-(3,5-dichlorophenyl)carbamate
Descripción general
Descripción
2-(methylsulfinyl)benzyl N-(3,5-dichlorophenyl)carbamate, also known as sulfoxaflor, is a novel insecticide that has been developed for the control of various insect pests. It belongs to the class of neonicotinoid insecticides and has a unique chemical structure that distinguishes it from other neonicotinoids. Sulfoxaflor has been shown to have a high level of efficacy against a wide range of insect pests, including aphids, whiteflies, and thrips.
Aplicaciones Científicas De Investigación
Agricultural Applications
Carbendazim and tebuconazole, chemically related to 2-(methylsulfinyl)benzyl N-(3,5-dichlorophenyl)carbamate, are used in agriculture for fungal disease prevention and control. Nanoparticle carriers like solid lipid nanoparticles and polymeric nanocapsules can modify release profiles, reduce environmental and human toxicity, and improve the transfer of these fungicides to the site of action. This technology offers new methods for plant fungal disease treatment and prevention (Campos et al., 2015).
Chemical Synthesis and Structural Analysis
The synthesis of carbamates containing an N,N-disulfonylamino moiety, which shares structural features with 2-(methylsulfinyl)benzyl N-(3,5-dichlorophenyl)carbamate, has been reported. These compounds offer novel opportunities for various applications due to their unique chemical structures (Dalluhn et al., 1996).
Medicinal Chemistry and Pharmacology
Compounds structurally related to 2-(methylsulfinyl)benzyl N-(3,5-dichlorophenyl)carbamate have shown potential in medicinal applications. Carbamoylsulfonamide derivatives have shown significant potential for medicinal applications due to their extensive intra- and intermolecular hydrogen bonds, which stabilize their structures (Siddiqui et al., 2008).
High-Performance Liquid Chromatography (HPLC)
The high enantioselectivity of cellulose tris(3,5-dichlorophenylcarbamate) in high-performance liquid chromatography (HPLC) as a chiral stationary phase is notable, demonstrating the significant potential of these compounds in analytical chemistry applications (Chankvetadze et al., 2000).
Propiedades
IUPAC Name |
(2-methylsulfinylphenyl)methyl N-(3,5-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-22(20)14-5-3-2-4-10(14)9-21-15(19)18-13-7-11(16)6-12(17)8-13/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEZYWUARFREET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1COC(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfinyl)benzyl N-(3,5-dichlorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-(4-methylphenyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate](/img/structure/B3128673.png)

![ethyl 2-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1H-imidazol-1-yl}acetate](/img/structure/B3128690.png)

![4-morpholino-9H-pyrimido[4,5-b]indole](/img/structure/B3128708.png)
![4-(2-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3128710.png)
![ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate](/img/structure/B3128712.png)
![Methyl [6-morpholino-2-(3-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B3128725.png)



![4-methylbenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B3128768.png)

![2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3128776.png)